molecular formula C14H28N2O2S2 B14665576 N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane CAS No. 51122-73-7

N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane

Katalognummer: B14665576
CAS-Nummer: 51122-73-7
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: PCNVGFGGUCULPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane is an organic compound characterized by the presence of ethyl and isobutylthiolcarbamoyl groups attached to an ethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane typically involves the reaction of ethylamine with isobutyl isothiocyanate in the presence of a suitable solvent, such as dichloromethane or toluene. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as a biochemical probe to study thiol-related biological processes.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane involves its interaction with thiol groups in biological molecules. The compound can form covalent bonds with thiol groups, leading to the modulation of protein function and signaling pathways. This interaction can result in various biological effects, including antioxidant and anti-inflammatory activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-1,2-bis(isobutylthiolcarbamoyl)ethane
  • N-Propyl-1,2-bis(isobutylthiolcarbamoyl)ethane
  • N-Butyl-1,2-bis(isobutylthiolcarbamoyl)ethane

Uniqueness

N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane is unique due to its specific ethyl and isobutylthiolcarbamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

51122-73-7

Molekularformel

C14H28N2O2S2

Molekulargewicht

320.5 g/mol

IUPAC-Name

S-(2-methylpropyl) N-ethyl-N-[2-(2-methylpropylsulfanylcarbonylamino)ethyl]carbamothioate

InChI

InChI=1S/C14H28N2O2S2/c1-6-16(14(18)20-10-12(4)5)8-7-15-13(17)19-9-11(2)3/h11-12H,6-10H2,1-5H3,(H,15,17)

InChI-Schlüssel

PCNVGFGGUCULPT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCNC(=O)SCC(C)C)C(=O)SCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.